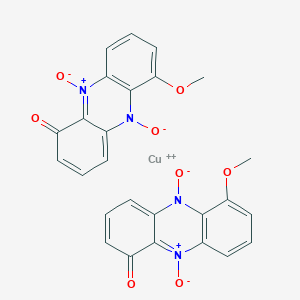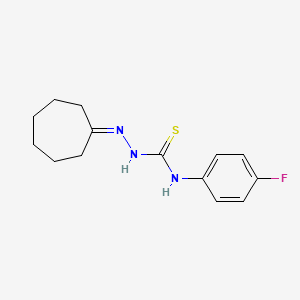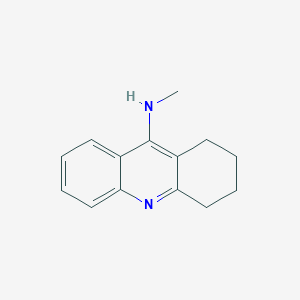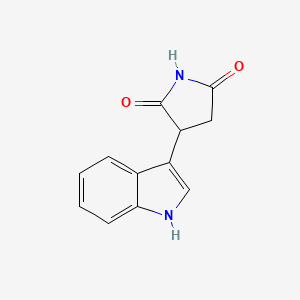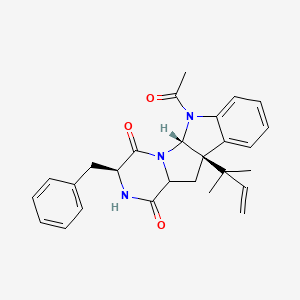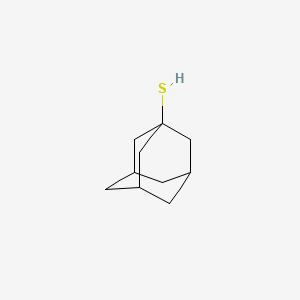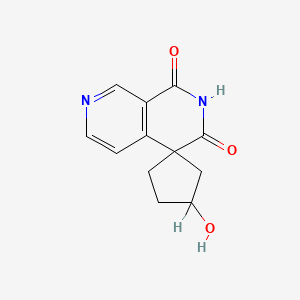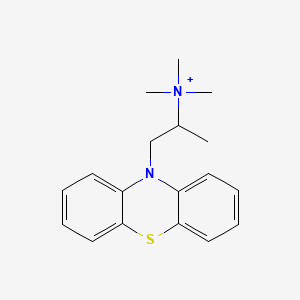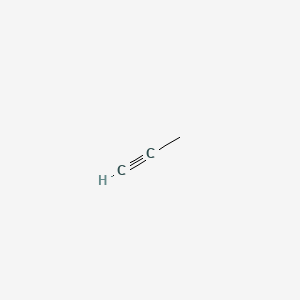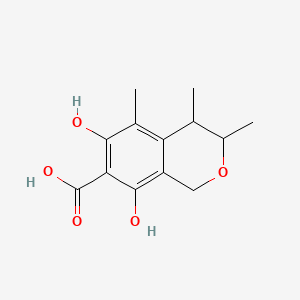
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid is a natural product found in Penicillium citrinum and Penicillium with data available.
Aplicaciones Científicas De Investigación
Synthesis of Mangostins
- This compound has been used in the synthesis of mangostins, which are a class of natural products with various biological activities. The synthesis process involves several steps, including acylation and selective methylation, highlighting the compound's utility in complex organic syntheses (Lee, 1982).
Study of Oxidation Reactions
- It has been utilized in studies exploring oxidation reactions. For instance, its analog, Trolox c, was studied for its oxidation properties in aqueous solutions, contributing to a better understanding of chemical reaction mechanisms (Thomas & Bielski, 1989).
Development of Antiarrhythmic Agents
- Derivatives of this compound have been investigated for their potential as antiarrhythmic agents. This includes the study of various substituents and their effects on arrhythmias, particularly in the context of ischemia-reperfusion injury (Koini et al., 2009).
Cytotoxic Compounds Synthesis
- Research has been conducted on derivatives like pyrano[4,3-c][2]benzopyran-1,6-dione for their cytotoxic properties, especially against cancer cell lines. This highlights its role in the development of potential therapeutic agents (Mo et al., 2004).
Synthesis of Pharmaceuticals
- It serves as an intermediate in the synthesis of pharmaceuticals like Nebivolol, an antihypertensive agent. The research on its synthesis emphasizes its importance in medicinal chemistry (Xin-zhi, 2007).
Photoreversible Photographic Systems
- The compound has been studied in the context of photoreversible photographic systems, revealing its potential in photochemical applications (Shimizu, Kokado, & Inoue, 1969).
Propiedades
Número CAS |
92838-21-6 |
|---|---|
Fórmula molecular |
C13H16O5 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
6,8-dihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H16O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h5,7,14-15H,4H2,1-3H3,(H,16,17) |
Clave InChI |
OHTHCLNOXXLROK-UHFFFAOYSA-N |
SMILES |
CC1C(OCC2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
SMILES canónico |
CC1C(OCC2=C(C(=C(C(=C12)C)O)C(=O)O)O)C |
Sinónimos |
3,4-dihydro-6,8-dihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid dihydrocitrinin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




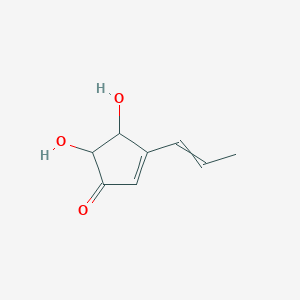
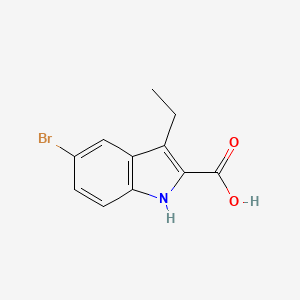
![[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N,N-diethylcarbamate](/img/structure/B1212713.png)
